molecular formula C15H15ClN4O2S B3019232 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303971-16-6

8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3019232
CAS No.: 303971-16-6
M. Wt: 350.82
InChI Key: BHXNIBRYOLKRNY-UHFFFAOYSA-N
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Description

8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzylthio group attached to the purine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-ethyl-3-methylxanthine and 4-chlorobenzyl chloride.

    Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 7-ethyl-3-methylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Nucleophiles (amines, thiols), base (e.g., K2CO3), solvent (e.g., DMF)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Benzyl-substituted purine derivatives

    Substitution: Various substituted purine derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes involved in purine metabolism, thereby inhibiting their activity. This can lead to alterations in cellular processes and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-ethyl-3-methylxanthine: A precursor in the synthesis of the target compound.

    4-chlorobenzyl chloride: Another precursor used in the synthesis.

    8-((4-methylbenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione: A structurally similar compound with a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorobenzylthio group in 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties that distinguish it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in chemical reactions.

Properties

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-3-20-11-12(19(2)14(22)18-13(11)21)17-15(20)23-8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXNIBRYOLKRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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